4-Nonylresorcinol
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Overview
Description
4-Nonylresorcinol, also known as 1,3-benzenediol, 4-nonyl, is a chemical compound with the molecular formula C15H24O2. It is a member of the resorcinol family, characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is known for its various applications in scientific research and industry, particularly due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonylresorcinol typically involves the alkylation of resorcinol with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of catalysts to enhance the reaction rate and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Nonylresorcinol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where halogens or other substituents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alkylresorcinols.
Substitution: Halogenated resorcinols.
Scientific Research Applications
4-Nonylresorcinol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in inhibiting certain enzymes and its potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Nonylresorcinol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site. This inhibition leads to a decrease in melanin production, making it useful in cosmetic applications for skin lightening .
Comparison with Similar Compounds
4-Hexylresorcinol: Known for its antimicrobial and antiseptic properties.
4-Butylresorcinol: Effective in inhibiting tyrosinase and used in skin-whitening products.
4-Phenylethylresorcinol: Another potent tyrosinase inhibitor with applications in cosmetics .
Uniqueness of 4-Nonylresorcinol: this compound stands out due to its longer alkyl chain, which imparts unique hydrophobic properties. This makes it particularly effective in applications where longer alkyl chains are beneficial, such as in the formulation of certain industrial products and in enhancing the stability of emulsions .
Properties
CAS No. |
18979-67-4 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
4-nonylbenzene-1,3-diol |
InChI |
InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-9-13-10-11-14(16)12-15(13)17/h10-12,16-17H,2-9H2,1H3 |
InChI Key |
RVHJRIXOUQNFIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
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